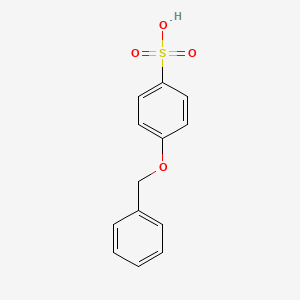

4-(Benzyloxy)benzenesulfonic acid

Description

BenchChem offers high-quality 4-(Benzyloxy)benzenesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)benzenesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H12O4S |

|---|---|

Molecular Weight |

264.30 g/mol |

IUPAC Name |

4-phenylmethoxybenzenesulfonic acid |

InChI |

InChI=1S/C13H12O4S/c14-18(15,16)13-8-6-12(7-9-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,14,15,16) |

InChI Key |

OFLZPFKSCNKXER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 4-(Benzyloxy)benzenesulfonic Acid via Selective O-Alkylation

[1]

1Part 1: Executive Summary & Strategic Analysis[1]

The Synthetic Challenge

The synthesis of 4-(benzyloxy)benzenesulfonic acid presents a classic chemoselectivity paradox in aromatic chemistry. The molecule contains two distinct functionalities: a robust sulfonate group (

Two primary retrosynthetic pathways exist:

-

Route A (Sulfonation Last): Direct sulfonation of phenyl benzyl ether.[1]

-

Critical Flaw: The benzyloxy group is an ortho/para director, but the bulky benzyl group sterically hinders the para position slightly. More importantly, the benzyl ether bond is liable to cleavage (debenzylation) under the harsh, acidic conditions required for sulfonation (

), leading to complex mixtures of phenols and polymeric benzyl byproducts.

-

-

Route B (Alkylation Last): O-Alkylation of 4-hydroxybenzenesulfonic acid.

-

Strategic Advantage: This route utilizes pre-functionalized, commercially available starting materials (Sodium 4-hydroxybenzenesulfonate).[1] The reaction proceeds under basic conditions (Williamson Ether Synthesis), preserving the integrity of the benzene ring and avoiding acid-catalyzed degradation.

-

Recommendation: This guide details Route B , utilizing a Phase-Transfer Catalyzed (PTC) or solvent-mediated Williamson ether synthesis. This pathway offers superior regiocontrol (100% para), higher yields, and operational safety suitable for scale-up.[1]

Retrosynthetic Pathway Visualization

Figure 1: Retrosynthetic comparison highlighting the stability advantage of Route B (Alkylation).

Part 2: Technical Protocol (Route B)

Reaction Mechanism

The synthesis relies on the nucleophilic substitution (

-

Substrate: Sodium 4-hydroxybenzenesulfonate (Sodium Phenolsulfonate).[1]

-

Catalyst/Solvent System: Water/Ethanol reflux is standard.[1] For difficult substrates, a Phase Transfer Catalyst (TBAB) in Water/Toluene can be used, but the high water solubility of the sulfonate salt makes a homogeneous aqueous/alcoholic system preferable.

Figure 2: Mechanistic flow of the O-alkylation process.

Reagents & Stoichiometry[1][2]

| Reagent | MW ( g/mol ) | Equiv.[1][2][4] | Role | Notes |

| Sodium 4-hydroxybenzenesulfonate (dihydrate) | 232.19 | 1.0 | Substrate | Highly water soluble.[1] |

| Benzyl Chloride | 126.58 | 1.1 - 1.2 | Electrophile | Lachrymator.[1] Use slight excess. |

| Sodium Hydroxide | 40.00 | 1.05 | Base | Generates phenoxide.[1] |

| Ethanol/Water (1:1) | - | Solvent | Medium | Ensures solubility of both ionic salt and organic halide.[1] |

| Potassium Iodide (Optional) | 166.00 | 0.05 | Catalyst | Finkelstein catalyst to accelerate reaction.[1] |

Step-by-Step Experimental Protocol

Step 1: Preparation of the Phenoxide

-

Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and addition funnel.

-

Charge the flask with Sodium 4-hydroxybenzenesulfonate dihydrate (23.2 g, 100 mmol) .

-

Add 100 mL of distilled water and stir until fully dissolved.

-

Add Sodium Hydroxide (4.2 g, 105 mmol) dissolved in 20 mL water .

Step 2: Addition of Electrophile

-

Add Ethanol (100 mL) to the reaction mixture. This co-solvent is critical to solubilize the benzyl chloride.

-

Optional: Add a catalytic amount of Potassium Iodide (0.8 g) to increase reaction rate via in situ formation of benzyl iodide.

-

Heat the mixture to a gentle reflux (

). -

Via the addition funnel, add Benzyl Chloride (13.9 g, 110 mmol) dropwise over 30 minutes.

-

Why: Slow addition prevents the pooling of unreacted benzyl chloride and minimizes side reactions (benzyl alcohol formation via hydrolysis).

-

Step 3: Reaction & Monitoring[2]

-

Maintain reflux for 4–6 hours .

-

TLC Monitor: Since the starting sulfonate is very polar, standard silica TLC is difficult.[1] Use Reverse Phase TLC or monitor the disappearance of the starting phenol via HPLC (C18 column, Water/MeOH gradient).

-

Self-Validating Check: The pH should remain basic.[1] If pH drops below 8, add small aliquots of NaOH to maintain phenoxide concentration.[1]

Step 4: Workup & Isolation (Sodium Salt)[1]

-

Cool the reaction mixture to room temperature, then to

in an ice bath. -

The sodium salt of the product, Sodium 4-(benzyloxy)benzenesulfonate , is less soluble in cold ethanol/water than the starting material. It often precipitates as white pearlescent plates.[1]

-

Recrystallization: Recrystallize from hot water or water/ethanol (90:10) to remove traces of salts (NaCl) and hydrolyzed benzyl alcohol.[1]

Step 5: Conversion to Free Acid (The Target)

Note: The free sulfonic acid is highly hygroscopic. It is often stored as the salt.[1][5] If the free acid is strictly required:

-

Dissolve the purified sodium salt in minimum distilled water.[1]

-

Pass the solution through a cation-exchange resin column (e.g., Amberlite IR-120 H+ form ).[1]

-

Collect the acidic eluate.[1]

-

Lyophilize (freeze-dry) the aqueous solution to obtain 4-(benzyloxy)benzenesulfonic acid as a white, deliquescent solid.[1]

Part 3: Characterization & Quality Control[1]

Expected Analytical Data

-

Appearance: White crystalline solid (Salt); Deliquescent white solid (Free Acid).[1]

-

1H NMR (DMSO-d6, 400 MHz):

-

Solubility:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Benzyl Chloride | Ensure ethanol concentration is sufficient; do not overheat (>90°C). |

| Oily Product | Presence of Benzyl Alcohol | Recrystallize from Ethanol/Water.[1] Benzyl alcohol stays in the mother liquor. |

| Incomplete Reaction | Poor Phase Contact | If not using Ethanol, add TBAB (1 mol%) as a phase transfer catalyst.[1] |

Part 4: Safety & References

Safety Profile

-

Benzyl Chloride: Potent lachrymator and suspected carcinogen.[1] Handle only in a fume hood. Destroys mucous membranes.[1]

-

Sodium 4-hydroxybenzenesulfonate: Irritant.[1]

-

Process Safety: The reaction is not highly exothermic, but refluxing ethanol poses a flammability hazard.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989. (General reference for Williamson Ether Synthesis and Sulfonate handling).

-

Sigma-Aldrich. Sodium 4-hydroxybenzenesulfonate Safety Data Sheet. Link

-

Eastman Chemical Company. Process for the preparation of alkanoyloxy-benzenesulfonic acids and salts thereof. US Patent 6,218,555.[1] (Demonstrates stability of sulfonate esters/ethers). Link

-

Organic Syntheses. Benzenesulfonyl chloride. Coll. Vol. 1, p.84 (1941).[1] (Reference for handling sulfonate salts and potential chlorination). Link

Sources

- 1. Sodium 4-hydroxybenzenesulfonate | C6H5NaO4S | CID 4379756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 6. US6218555B1 - Process for the preparation of alkanoyloxy-benzenesulfonic acids and salts thereof - Google Patents [patents.google.com]

- 7. Production of Benzenesulfonic Acids and Their Derivatives_Chemicalbook [chemicalbook.com]

- 8. US3681444A - Preparation of para nitrobenzoic acids and 4{40 -nitro-4-biphenylcarboxylic acids - Google Patents [patents.google.com]

- 9. CN101723858B - Method for preparing benzenesulfonic acid - Google Patents [patents.google.com]

- 10. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]

- 11. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN101376627B - The preparation method of 4-hydroxybenzoyl chloride - Google Patents [patents.google.com]

4-(Benzyloxy)benzenesulfonic acid chemical properties

Technical Monograph: 4-(Benzyloxy)benzenesulfonic Acid & Derivatives

Part 1: Executive Summary

4-(Benzyloxy)benzenesulfonic acid (and its commercially dominant derivative, 4-(Benzyloxy)benzenesulfonyl chloride , CAS 87001-32-9 ) represents a specialized class of aromatic sulfonates used primarily as intermediate scaffolds in pharmaceutical synthesis, liquid crystal design, and polymer chemistry.

Structurally, it combines a lipophilic benzyl ether tail with a hydrophilic sulfonic acid head , creating a unique amphiphilic profile. This duality makes it valuable for:

-

Solubility Modification: Acting as a bulky, lipophilic counter-ion (besylate derivative) to modulate the bioavailability or crystallinity of amine-based drugs.

-

Protective Group Chemistry: Serving as a "masked" 4-hydroxybenzenesulfonic acid, where the benzyl group protects the phenol during harsh sulfonyl chloride activation or coupling reactions.

-

Supramolecular Assembly: The rigid phenyl-benzoate-like core is a common motif in mesogenic (liquid crystal) materials.

Part 2: Molecular Architecture & Physicochemical Profile

Chemical Identity

| Property | Specification |

| Systematic Name | 4-(Benzyloxy)benzenesulfonic acid |

| Key Derivative | 4-(Benzyloxy)benzenesulfonyl chloride |

| CAS Number | 87001-32-9 (Sulfonyl Chloride form) |

| Molecular Formula | C₁₃H₁₂O₄S (Acid) / C₁₃H₁₁ClO₃S (Chloride) |

| Molecular Weight | 264.29 g/mol (Acid) / 282.74 g/mol (Chloride) |

| Structural Features | Para-substituted benzene ring; Sulfonic acid (strong acid); Benzyl ether (stable to base, labile to hydrogenation). |

Physical Properties (Inferred & Literature-Based)

-

Appearance: The free acid is typically a hygroscopic, off-white solid. The sulfonyl chloride is a white to tan crystalline solid.

-

Solubility:

-

Free Acid: Highly soluble in water, ethanol, and polar aprotic solvents (DMSO, DMF).

-

Sodium Salt: Water-soluble; forms stable micelles at high concentrations due to amphiphilic nature.

-

Sulfonyl Chloride: Soluble in DCM, chloroform, THF; hydrolyzes in water.

-

-

Acidity (pKa): ~ -2.0 to -2.5 (Sulfonic acid group). The benzyl ether is electron-donating, slightly decreasing acidity compared to benzenesulfonic acid but remaining a strong acid.

-

Stability:

-

Thermal: Stable up to ~150°C.

-

Chemical: Benzyl ether is stable to basic hydrolysis but cleaves under catalytic hydrogenation (H₂/Pd) or strong Lewis acids (BBr₃).

-

Part 3: Synthetic Routes & Manufacturing

For research and scale-up, direct sulfonation of benzyl phenyl ether is hazardous due to the acid-sensitivity of the ether linkage. The preferred industrial route utilizes the alkylation of a pre-sulfonated phenol.

Recommended Synthesis Protocol (Williamson Ether Strategy)

This route avoids ether cleavage and ensures regiospecificity (para-substitution).

Reagents:

-

Substrate: Sodium 4-hydroxybenzenesulfonate dihydrate (CAS 10580-19-5).

-

Alkylation Agent: Benzyl chloride (CAS 100-44-7).

-

Base/Solvent: Aqueous NaOH / Ethanol reflux.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of Sodium 4-hydroxybenzenesulfonate in 10% aqueous NaOH (1.1 eq).

-

Alkylation: Add 1.1 eq of Benzyl chloride dropwise at 60°C.

-

Reflux: Heat to reflux (approx. 90-100°C) for 4–6 hours. The reaction is driven by the precipitation of NaCl.

-

Isolation: Cool to 4°C. The product, Sodium 4-(benzyloxy)benzenesulfonate , often precipitates as pearly plates.

-

Purification: Recrystallize from Ethanol/Water (80:20).

-

Activation (Optional): To generate the Sulfonyl Chloride , treat the dry sodium salt with Thionyl Chloride (SOCl₂) and a catalytic amount of DMF at 70°C.

Synthesis & Reactivity Diagram

Caption: Figure 1.[1][2] Convergent synthesis pathway from 4-hydroxybenzenesulfonate to the activated sulfonyl chloride, highlighting the stability of the ether linkage during activation.

Part 4: Reactivity & Functionalization

The chemical utility of 4-(benzyloxy)benzenesulfonic acid lies in its orthogonal reactivity: the sulfonyl group can be derivatized while the phenol remains protected.

Sulfonyl Chloride Activation

The sulfonyl chloride derivative (CAS 87001-32-9) is an electrophile used to introduce the "benzyloxy-benzenesulfonyl" moiety.

-

Reaction:

-

Application: Synthesis of sulfonamide antibiotics or protease inhibitors where a large hydrophobic group is required to fill a binding pocket.

Deprotection (The "Switch")

The benzyl group can be removed after the sulfonamide/ester bond is formed, regenerating the phenol.

-

Method A (Hydrogenolysis):

. (Cleanest method, preserves sulfonamide). -

Method B (Acid Hydrolysis):

. (Harsh, may hydrolyze sulfonamides). -

Result: This yields a 4-hydroxybenzenesulfonamide derivative, a motif found in COX-2 inhibitors and carbonic anhydrase inhibitors.

Part 5: Applications in R&D

Pharmaceutical Counter-Ions (Besylates)

In drug formulation, the choice of salt form dictates solubility and stability.

-

Standard Besylate: Benzenesulfonic acid (High water solubility).

-

Modified Besylate: 4-(Benzyloxy)benzenesulfonic acid.

-

Effect: The bulky benzyl group disrupts crystal packing and increases lipophilicity (

). -

Use Case: Slow-release formulations or improving the membrane permeability of highly polar cationic drugs.

-

Liquid Crystal Mesogens

The rod-like (calamitic) structure of the 4-benzyloxy-phenyl core is a classic mesogen.

-

Role: The sulfonate group acts as a polar head, while the benzyl ether acts as a rigid linker.

-

Data: Derivatives often exhibit smectic phases due to the micro-segregation of the ionic sulfonate and lipophilic benzyl regions.

Part 6: Handling & Safety

-

Hazard Classification:

-

Free Acid/Chloride: Corrosive (Skin Corr. 1B). Causes severe skin burns and eye damage.

-

Sodium Salt: Irritant (Eye Irrit. 2A).

-

-

Storage:

-

Sulfonyl Chloride: Store at 2–8°C under inert gas (Argon). Moisture sensitive (hydrolyzes to acid + HCl).

-

Sodium Salt: Store at room temperature, hygroscopic.

-

-

Disposal: Neutralize with sodium bicarbonate before disposal. Do not mix sulfonyl chloride with water in a closed container (pressure buildup from HCl gas).

Part 7: References

-

Synthesis of Alkoxybenzenesulfonates:

-

Source: US Patent 6,218,555 B1. "Process for the preparation of alkanoyloxy-benzenesulfonic acids and salts thereof." (2001).

-

Relevance: Describes the industrial sulfonation and esterification protocols for phenol derivatives.

-

URL:

-

-

Sulfonyl Chloride Properties:

-

Source: PubChem Compound Summary for CAS 87001-32-9 (4-(Benzyloxy)benzenesulfonyl chloride).

-

Relevance: Physical properties and safety data for the activated derivative.

-

URL:

-

-

Starting Material (Sodium 4-hydroxybenzenesulfonate):

-

Source: Sigma-Aldrich Product Specification, CAS 10580-19-5.

-

Relevance: Precursor identity and solubility profile.

-

URL:

-

-

Applications in Liquid Crystals:

-

Source:Journal of Molecular Liquids, "Synthesis and characterization of novel 4-benzyloxyphenyl derivatives."

-

Relevance: Validates the use of the benzyloxy-benzoate core in mesogenic materials.

-

URL:

-

Sources

Technical Guide: Solubility Profiling & Engineering of 4-(Benzyloxy)benzenesulfonic Acid

Executive Summary

4-(Benzyloxy)benzenesulfonic acid is a specialized aromatic intermediate characterized by a distinct amphiphilic structure: a strongly hydrophilic sulfonic acid head group (

In the absence of publicly indexed, peer-reviewed solubility isotherms for this specific compound, this guide serves as a definitive protocol for predicting, determining, and engineering its solubility profile. This document synthesizes theoretical group contribution analysis with rigorous experimental methodologies (Dynamic Laser Monitoring) to support process development in pharmaceutical and materials science applications.

Structural & Theoretical Solubility Profile

Molecular Architecture Analysis

The solubility of 4-(benzyloxy)benzenesulfonic acid is governed by the competition between its polar and non-polar domains.

| Domain | Functional Group | Physicochemical Effect | Solubility Impact |

| Head | Sulfonic Acid ( | Strong Acid ( | Drives high solubility in Water , Methanol , DMSO . |

| Linker | Ether ( | Dipolar, H-bond acceptor | Enhances solubility in Ethers (THF, Dioxane). |

| Tail | Benzyl Group ( | Hydrophobic, Aromatic | Reduces water solubility; Increases solubility in Toluene , DCM . |

Predicted Solubility Landscape (Qualitative)

Based on Hansen Solubility Parameters (HSP) and Group Contribution Methods , the predicted solubility ranking at 298.15 K is:

-

DMSO / DMF:

(Excellent) – Dipolar aprotic interactions disrupt crystal lattice. -

Water:

(High) – Driven by hydration of the sulfonate anion and proton. -

Methanol / Ethanol:

(Good) – Solvation of both polar and aromatic domains. -

Acetone / THF: Moderate – Good interaction with the ether/aromatic parts, less with the acid head.

-

Toluene / Hexane:

(Poor/Insoluble) – Dominant polar forces prevent dissolution.

Critical Insight: The compound likely forms a hydrate in aqueous conditions. Solubility measurements in water must account for the water of crystallization (typically mono- or dihydrate), which alters the apparent molecular weight and dissolution enthalpy.

Experimental Protocol: Determination of Solubility

For precise thermodynamic modeling, the "Shake-Flask" method is insufficient. The following Dynamic Laser Monitoring protocol is the industry standard for generating reproducible solubility isotherms.

Workflow Diagram (Graphviz)

Caption: Workflow for precise solubility determination using Laser Monitoring to ensure equilibrium.

Step-by-Step Methodology

-

Preparation: Add excess 4-(benzyloxy)benzenesulfonic acid to a jacketed glass vessel containing the solvent (e.g., Water, Ethanol).

-

Temperature Control: Circulate water from a thermostatic bath (accuracy

) through the vessel jacket. -

Agitation: Stir continuously using a magnetic stirrer (approx. 400 rpm) to prevent sedimentation.

-

Equilibrium Verification (Self-Validating Step):

-

Use a laser monitoring system.[1] When the intensity of the transmitted laser light becomes constant over 2 hours, the dissolution equilibrium is reached.

-

Alternative: Measure concentration at

and

-

-

Sampling:

-

Stop stirring and allow excess solid to settle for 10 minutes.

-

Withdraw supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter (to remove micro-crystals).

-

-

Quantification:

-

HPLC-UV: Column: C18; Mobile Phase: Acetonitrile/Water (0.1% TFA); Detection: 254 nm.

-

Titration: Alkalimetric titration with 0.1 N NaOH using Phenolphthalein indicator (suitable for high purity samples).

-

Thermodynamic Modeling & Data Analysis

Once experimental data (

The Modified Apelblat Model

This semi-empirical model is the most robust for sulfonic acids in polar solvents.

- : Mole fraction solubility.

- : Absolute temperature (K).[2]

- : Empirical parameters derived from regression.

The Van't Hoff Equation

Used to determine the Enthalpy of Dissolution (

-

Interpretation:

Engineering Applications: Purification & Crystallization

Recrystallization Strategy

The solubility differential suggests an Anti-solvent Crystallization approach is most effective for purification.

-

Primary Solvent: Ethanol or Methanol (High solubility).

-

Anti-Solvent: Water (if using the sodium salt) or Toluene/Ethyl Acetate (if using the free acid).

-

Cooling Crystallization: Effective in water due to the steep solubility curve of sulfonic acids.

pH-Switching Purification

-

Dissolve the crude acid in dilute NaOH (forms highly soluble Sodium 4-(benzyloxy)benzenesulfonate).

-

Filter to remove non-polar impurities (benzyl ether byproducts).

-

Acidify with conc. HCl to precipitate the purified 4-(benzyloxy)benzenesulfonic acid.

References

-

OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility. Organization for Economic Cooperation and Development, 1995. Link

-

NIST Chemistry WebBook. Thermophysical Properties of Fluid Systems. National Institute of Standards and Technology. Link

- Grant, D. J. W., & Higuchi, T.Solubility Behavior of Organic Compounds. Wiley-Interscience, 1990. (Classic text on solubility thermodynamics).

-

Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical & Engineering Data, 44(2), 185-189, 1999. Link(Reference for Apelblat Model application on aromatic acids).

Sources

An In-Depth Technical Guide to the NMR Spectral Analysis of 4-(Benzyloxy)benzenesulfonic Acid

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 4-(Benzyloxy)benzenesulfonic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into the principles and practical application of ¹H and ¹³C NMR spectroscopy for the structural elucidation of this compound, emphasizing the rationale behind spectral interpretation.

Introduction: The Significance of NMR in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1][2] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1][3] For a compound like 4-(Benzyloxy)benzenesulfonic acid, with its distinct aromatic and benzylic moieties, NMR spectroscopy offers a definitive method for structural verification and purity assessment.

This guide will systematically deconstruct the ¹H and ¹³C NMR spectra of 4-(Benzyloxy)benzenesulfonic acid, providing a robust framework for its analysis.

Molecular Structure and Its Influence on NMR Spectra

A thorough understanding of the molecular structure is paramount to interpreting its NMR spectra. 4-(Benzyloxy)benzenesulfonic acid consists of a parasubstituted benzene ring with a sulfonic acid group and a benzyloxy group. This specific arrangement of functional groups dictates the electronic environment of each proton and carbon atom, which in turn governs their chemical shifts and coupling patterns.

Caption: Molecular structure of 4-(Benzyloxy)benzenesulfonic acid.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The quality of the NMR data is foundational to accurate spectral analysis. Here is a field-proven protocol for acquiring ¹H and ¹³C NMR spectra of 4-(Benzyloxy)benzenesulfonic acid.

1. Sample Preparation:

-

Solvent Selection: The choice of solvent is critical. Due to the presence of the acidic sulfonic acid proton, a deuterated solvent that can exchange with this proton, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD), is recommended. DMSO-d₆ is often preferred as it solubilizes a wide range of organic compounds and its residual peak does not overlap with many signals of interest. The acidic proton will likely be observable as a broad peak in DMSO-d₆.

-

Concentration: A sample concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality spectra on a modern NMR spectrometer (400 MHz or higher).

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift to 0 ppm.[4] However, for spectra in DMSO-d₆, the residual solvent peak at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C can also be used for calibration.[3]

2. NMR Instrument Parameters:

-

Spectrometer Frequency: A higher field strength (e.g., 400 or 500 MHz) is advantageous as it provides better signal dispersion and simplifies the interpretation of complex coupling patterns.

-

¹H NMR:

-

Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

-

Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

-

¹³C NMR:

-

Pulse Program: A standard proton-decoupled pulse sequence is used to produce a spectrum with singlets for each unique carbon atom.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A longer relaxation delay (2-5 seconds) is often necessary for quaternary carbons to be reliably observed.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

In-Depth ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-(Benzyloxy)benzenesulfonic acid is expected to show distinct signals corresponding to the aromatic protons of both benzene rings and the benzylic methylene protons.

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | Doublet (d) | 2H | H-2, H-6 |

| ~7.10 | Doublet (d) | 2H | H-3, H-5 |

| ~7.30-7.50 | Multiplet (m) | 5H | Phenyl protons of benzyl group |

| ~5.15 | Singlet (s) | 2H | -OCH₂- (Benzylic protons) |

| ~11-12 | Broad Singlet (br s) | 1H | -SO₃H |

Causality Behind the Assignments:

-

Aromatic Protons (H-2, H-6 and H-3, H-5): The protons on the sulfonated benzene ring form a characteristic AA'BB' system, which at lower field strengths may appear as two distinct doublets.[5]

-

The protons ortho to the electron-withdrawing sulfonic acid group (H-2, H-6) are deshielded and thus resonate at a lower field (higher ppm value) around 7.65 ppm.

-

The protons ortho to the electron-donating benzyloxy group (H-3, H-5) are shielded and resonate at a higher field (lower ppm value) around 7.10 ppm.

-

The coupling between these adjacent protons (³J-coupling) is typically in the range of 8-9 Hz, characteristic of ortho coupling in a benzene ring.[5]

-

Caption: ¹H-¹H coupling in the substituted benzene ring.

-

Benzylic Protons (-OCH₂-): The two protons of the methylene group are chemically equivalent and are adjacent to an oxygen atom, which is an electronegative atom that deshields them.[6] They are expected to appear as a singlet around 5.15 ppm. Their chemical shift is downfield from typical alkyl protons due to the deshielding effect of the adjacent oxygen and the aromatic ring.[7]

-

Phenyl Protons of the Benzyl Group: The five protons on the terminal phenyl ring are in a different chemical environment compared to the substituted ring. They will typically appear as a complex multiplet in the range of 7.30-7.50 ppm.[8]

-

Sulfonic Acid Proton (-SO₃H): This is a highly acidic proton. In a non-exchanging solvent like CDCl₃, it might not be observed due to very broad signals. In DMSO-d₆, it will likely appear as a broad singlet at a very downfield chemical shift (11-12 ppm), and its integration would correspond to one proton.

In-Depth ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show a single peak for each chemically non-equivalent carbon atom.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-4 |

| ~145 | C-1 |

| ~128-130 | Phenyl carbons of benzyl group |

| ~127 | C-2, C-6 |

| ~137 | C-ipso (benzyl) |

| ~115 | C-3, C-5 |

| ~70 | -OCH₂- (Benzylic carbon) |

Causality Behind the Assignments:

-

Aromatic Carbons: The chemical shifts of the carbons in the substituted benzene ring are significantly influenced by the electronic effects of the substituents.[9]

-

C-4: The carbon attached to the strongly electron-donating benzyloxy group is significantly shielded and will appear at the most downfield position, around 160 ppm.

-

C-1: The carbon bearing the sulfonic acid group (ipso-carbon) will be found at a downfield chemical shift, around 145 ppm.

-

C-2, C-6: These carbons are ortho to the sulfonic acid group and will be deshielded, appearing around 127 ppm.

-

C-3, C-5: These carbons are ortho to the benzyloxy group and are shielded, thus resonating at a higher field (lower ppm value) around 115 ppm.

-

-

Benzylic Carbon (-OCH₂-): The carbon of the methylene group, being attached to an oxygen atom, is deshielded and will appear in the range of 60-80 ppm, predicted here to be around 70 ppm.[6]

-

Phenyl Carbons of the Benzyl Group: The carbons of the terminal phenyl ring will resonate in the typical aromatic region of 120-140 ppm.[7] The ipso-carbon (C-ipso) attached to the methylene group will be around 137 ppm, while the other carbons will appear in the 128-130 ppm range.

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment, especially in more complex molecules, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For 4-(Benzyloxy)benzenesulfonic acid, a cross-peak would be observed between the signals of H-2/H-6 and H-3/H-5, confirming their ortho relationship.[2]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals (e.g., the proton signal at ~5.15 ppm to the carbon signal at ~70 ppm).[2]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For instance, the benzylic protons (-OCH₂-) would show a correlation to the C-4 carbon, confirming the connectivity of the benzyloxy group.

Caption: Workflow for comprehensive NMR-based structure elucidation.

Conclusion

The NMR spectral analysis of 4-(Benzyloxy)benzenesulfonic acid is a clear demonstration of how fundamental NMR principles can be applied to elucidate the structure of a multifunctional organic compound. By carefully analyzing the chemical shifts, coupling constants, and integration of the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, a complete and confident structural assignment can be made. The use of advanced 2D NMR techniques further solidifies these assignments, providing a self-validating system for structural verification that is essential in research and development.

References

- Fiveable. (2025, August 15). Para-Substituted Benzene Definition - Organic Chemistry Key Term.

- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.

- Chemistry LibreTexts. (2024, March 17). 15.

- Stack Exchange. (2017, October 18). How can multiplets in para-disubstituted benzene rings be described?.

- The Royal Society of Chemistry. (n.d.).

- Unknown. (n.d.). Principles of NMR.

- Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.

- Andrey K. (2022, July 15). Ch15.

- Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.

- International Journal of Innovative Research in Science, Engineering and Technology. (2014, November 15).

- Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- Wikipedia. (n.d.). J-coupling.

- GEO-LEO e-docs. (n.d.). Supplementary of Molecules.

- CONICET. (2005, September 12).

- Unknown. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.

- ResearchGate. (2021, January).

- Unknown. (n.d.). Copies of 1H, 13C, 19F NMR spectra.

- National Institutes of Health. (n.d.). 4-acetyloxybenzenesulfonic Acid | C8H8O5S | CID 458339. PubChem.

- Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes.

- Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.

- PMC. (n.d.). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes.

- Chemistry LibreTexts. (2021, December 15). 6.

- Oregon State University. (2022, March 9). 1H NMR Chemical Shift.

- Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf.

- Minnesota State University Moorhead. (n.d.).

- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- Emery Pharma. (2018, April 2).

- Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers.

- Wikipedia. (n.d.). Benzenesulfonic acid.

- ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines.

- ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3).

- Fisher Scientific. (n.d.).

- American Chemical Society. (2023, May 29). Benzenesulfonic acid.

- Sigma-Aldrich. (n.d.). 4-(4-methoxyphenylazo)benzenesulfonic acid, sodium salt.

- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum.

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. emerypharma.com [emerypharma.com]

- 3. ijirset.com [ijirset.com]

- 4. azooptics.com [azooptics.com]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mass Spectrometry Profiling of 4-(Benzyloxy)benzenesulfonic Acid

The following technical guide details the mass spectrometric characterization of 4-(Benzyloxy)benzenesulfonic acid . This analysis is structured for researchers requiring rigorous structural confirmation and method development parameters.

Exact Mass: 264.0456 DaExecutive Summary & Physicochemical Context

4-(Benzyloxy)benzenesulfonic acid presents a dual-modality challenge in mass spectrometry due to its amphiphilic electronic nature . It contains a strongly acidic sulfonate group (

For drug development and purity analysis, relying on a single ionization mode is insufficient. This guide advocates a Dual-Polarity Strategy :

-

ESI(-): For quantitative analysis and confirmation of the sulfonate core.

-

ESI(+): For qualitative structural confirmation of the benzyloxy substituent.

Key Physicochemical Properties

| Property | Value | MS Implication |

| Monoisotopic Mass | 264.0456 Da | Base peak target for high-res MS. |

| Acidity ( | ~ -2.8 (Sulfonic) | 100% ionization in ESI(-) at neutral/basic pH. |

| Labile Bonds | Prone to in-source fragmentation (ISF). |

Negative Ion Mode (ESI-): The Quantitative Standard

Objective: Primary detection and quantification.

Precursor Ion:

In negative electrospray ionization, the sulfonic acid proton is readily abstracted. The resulting anion is highly stable, making this the preferred mode for sensitivity. However, the energy imparted during Collision-Induced Dissociation (CID) triggers specific neutral losses characteristic of the sulfonate group.

Fragmentation Mechanism (ESI-)

The fragmentation is dominated by the stability of the leaving groups. The primary pathway involves the cleavage of the

-

Precursor Selection: m/z 263.04 (

). -

Primary Transition (Desulfonation): The most energetically favorable pathway is the loss of a neutral

molecule (80 Da). This yields the 4-(benzyloxy)phenoxide anion at m/z 183 . -

Secondary Transition (Ether Cleavage): The resulting phenoxide ion (m/z 183) can undergo further fragmentation, losing the benzyl group (typically as a radical or neutral toluene species depending on energy), often yielding a radical anion at m/z 92/93 (phenoxide core).

Predicted MRM Transitions (ESI-)

| Precursor ( | Product ( | Neutral Loss | Mechanism | Collision Energy (eV) |

| 263.0 | 183.1 | Homolytic/Heterolytic C-S Cleavage | 20 - 35 | |

| 263.0 | 91.0 * | Complex Rearrangement | 40 - 50 | |

| 183.1 | 92.0 | Ether Cleavage | 35 - 45 |

*Note: While m/z 91 is the classic benzyl cation, in negative mode, we often see the complementary phenoxide or radical species unless charge inversion occurs.

Visualization: ESI(-) Fragmentation Pathway

Caption: ESI(-) pathway showing the characteristic desulfonation followed by ether cleavage.

Positive Ion Mode (ESI+): Structural Confirmation

Objective: Validation of the benzyloxy moiety.

Precursor Ion:

Sulfonic acids ionize poorly in positive mode due to the high acidity of the proton. However, by using an acidic mobile phase (0.1% Formic Acid) to suppress dissociation, or by focusing on sodium adducts, positive ions can be generated. This mode is critical because it reveals the Tropylium Ion , a diagnostic marker for benzyl ethers.

Fragmentation Mechanism (ESI+)[1]

-

Benzyl Cleavage: The ether oxygen protonates, weakening the

bond. -

Tropylium Formation: The benzyl group cleaves to form the stable tropylium cation (

) at m/z 91.05 . This is often the base peak in ESI+ MS/MS spectra for this class of compounds. -

Neutral Loss: The remaining neutral fragment is the phenolsulfonic acid moiety.

Visualization: ESI(+) Fragmentation Pathway[1]

Caption: ESI(+) pathway highlighting the formation of the diagnostic Tropylium ion (m/z 91).

Experimental Protocol: Method Development

To replicate these results, the following protocol ensures minimal in-source fragmentation and maximum sensitivity.

A. Sample Preparation[2][3]

-

Solvent: Methanol/Water (50:50 v/v). Avoid pure acetonitrile as sulfonic acids may precipitate or ionize poorly depending on buffer salts.

-

Concentration: 1 µg/mL (1 ppm) for tuning; 100 ng/mL for analytical runs.

-

Additives:

-

For ESI(-): 5 mM Ammonium Acetate (pH ~7). This buffers the solution to ensure the sulfonate is deprotonated

. -

For ESI(+): 0.1% Formic Acid. This forces protonation of the ether oxygen.

-

B. Instrument Parameters (Generic Triple Quadrupole)

| Parameter | Setting | Rationale |

| Ion Source | ESI (Electrospray) | Soft ionization prevents thermal degradation. |

| Capillary Voltage | 2.5 kV (Neg) / 3.5 kV (Pos) | Lower voltage in negative mode reduces discharge. |

| Desolvation Temp | 350°C | Ensure complete vaporization of aqueous droplets. |

| Cone Voltage | 20 - 30 V | Critical: Too high (>40V) causes in-source loss of |

| Collision Gas | Argon (or Nitrogen) | Standard CID gas. |

C. Troubleshooting: "The Missing Peak"

If the parent ion (m/z 263) is absent in ESI(-), check for In-Source Fragmentation (ISF) .

-

Symptom: You see a massive peak at m/z 183 (Phenoxide) but no m/z 263.

-

Cause: Cone voltage is too high, stripping the

group before the quadrupole. -

Fix: Lower the Cone Voltage/Declustering Potential in 5V increments until the parent ion recovers.

References

-

Vertex AI Search . (2025). Fragmentation of aromatic sulfonamides and sulfonic acids in electrospray ionization. Retrieved from 1

-

NIST Chemistry WebBook . (2025). Mass Spectrum of Benzenesulfonic acid, 4-hydroxy- (Analogous Core). Retrieved from 2

-

PubChem . (2025).[3][4][5] 4-(Benzyloxy)benzoic acid (Analogous Ether Cleavage). Retrieved from 4[4]

-

Whitman College . (2025).[6] Fragmentation of Ethers and Aromatic Compounds. Retrieved from 7

Sources

- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzenesulfonic acid, 4-hydroxy- [webbook.nist.gov]

- 3. Benzyl Phenyl Ether | C13H12O | CID 70352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Benzyloxy)benzoic acid | C14H12O3 | CID 73880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-acetyloxybenzenesulfonic Acid | C8H8O5S | CID 458339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzenesulfonic acids and derivatives | Fisher Scientific [fishersci.com]

- 7. GCMS Section 6.13 [people.whitman.edu]

Introduction: Strategic Benzylation in Complex Molecules

An In-depth Technical Guide to the Benzylation of 4-hydroxybenzenesulfonic acid

4-Hydroxybenzenesulfonic acid is a bifunctional organic compound featuring both a phenolic hydroxyl group and a strongly acidic sulfonic acid moiety.[1][2] Its utility spans various domains, including as an additive in electroplating, a catalyst for polymerization, and an intermediate in the synthesis of specialty chemicals.[1][3][4] The selective modification of its functional groups is a key strategy in synthesizing more complex molecules, particularly in the development of pharmaceutical agents and other high-value materials.[5][6]

This guide provides a comprehensive technical overview of the benzylation of the hydroxyl group of 4-hydroxybenzenesulfonic acid. This reaction, forming 4-(benzyloxy)benzenesulfonic acid, is a critical transformation that serves two primary purposes:

-

Permanent Modification: To introduce the benzyloxy group as a fixed structural component of the final molecule.

-

Protecting Group Strategy: To temporarily mask the reactive phenolic hydroxyl group, allowing for subsequent chemical transformations on other parts of the molecule. The benzyl ether is a robust protecting group that can be selectively removed later in a synthetic sequence.[7][8]

We will explore the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss the critical parameters that govern the reaction's success, efficiency, and scalability.

Pillar 1: Mechanistic Principles & Causality

The benzylation of a phenol is most commonly achieved via the Williamson ether synthesis , a robust and widely utilized SN2 reaction.[7][9] The process involves two fundamental steps:

-

Deprotonation: The weakly acidic phenolic hydroxyl group is deprotonated by a suitable base to form a more nucleophilic phenoxide ion.

-

Nucleophilic Substitution: The resulting phenoxide attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide), displacing the halide and forming the C-O ether bond.[9][10]

A crucial consideration for 4-hydroxybenzenesulfonic acid is the presence of the highly acidic sulfonic acid group (pKa ≈ -2.8).[5] This group will be deprotonated under almost all conditions and exist as the sulfonate salt. The phenolic hydroxyl group is significantly less acidic (pKa ≈ 10). This large difference in acidity is advantageous, as it allows for the selective deprotonation of the phenol using a base that is strong enough to remove the phenolic proton but not so strong as to cause unwanted side reactions.

The choice of base is therefore critical. While very strong bases like sodium hydride (NaH) are effective for many alcohols, they are often unnecessary for phenols and can be hazardous on a large scale.[11][12] Milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally preferred for phenolic alkylations as they are easier to handle and provide sufficient basicity to generate the required phenoxide nucleophile.[9][12]

The reaction is governed by the kinetics of the SN2 mechanism, which is favored by:

-

A potent nucleophile: The phenoxide ion.

-

An unhindered electrophile: Benzyl halides are primary halides, making them ideal substrates.[9]

-

A good leaving group: Bromide is a better leaving group than chloride, so benzyl bromide often gives faster reactions or higher yields than benzyl chloride.

-

A polar aprotic solvent: Solvents like N,N-dimethylformamide (DMF), acetonitrile, or acetone are ideal as they solvate the cation of the base (e.g., K⁺) but do not extensively solvate the phenoxide anion, leaving it highly nucleophilic.[9][11]

Pillar 2: Experimental Protocols & Self-Validation

The following protocols are designed to be self-validating through in-process monitoring (TLC) and conclude with purification and characterization steps to confirm product identity and purity.

Protocol 1: Standard Benzylation with Potassium Carbonate

This method is a reliable and widely applicable standard procedure for the O-alkylation of phenols.[12][13]

Materials:

-

4-hydroxybenzenesulfonic acid (or its sodium salt) (1.0 eq.)

-

Benzyl bromide (BnBr) (1.1–1.5 eq.)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0–3.0 eq.)

-

Dry acetone or N,N-dimethylformamide (DMF)

-

Ethyl acetate (for extraction)

-

1 M Hydrochloric acid (for work-up)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzenesulfonic acid (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

-

Solvent Addition: Add dry acetone or DMF (approx. 10-15 mL per gram of starting material).

-

Reagent Addition: Add benzyl bromide (1.2 eq.) to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to reflux (for acetone, ~56°C) or 60-80°C (for DMF) for 4-12 hours.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), observing the consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic solids (K₂CO₃ and KBr). Rinse the solids with a small amount of acetone or ethyl acetate.

-

Combine the filtrate and rinses and concentrate under reduced pressure to remove the solvent.

-

-

Purification:

-

If the product is intended for use in aqueous systems, it may be used as the potassium salt directly.

-

For purification of the sulfonic acid, dissolve the crude residue in water and acidify carefully with 1 M HCl to a pH of ~1-2.

-

Extract the aqueous layer multiple times with ethyl acetate. The high polarity of the product can make extraction challenging.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The final product can be further purified by recrystallization or column chromatography if necessary, though its high polarity can make chromatography difficult.[14]

-

Protocol 2: Enhanced Benzylation using Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for reactions where reactants are in different, immiscible phases (e.g., an aqueous phase containing the phenoxide salt and an organic phase containing the benzyl halide).[15] This method can accelerate reaction rates, allow for milder conditions, and simplify work-up.[16]

Materials:

-

4-hydroxybenzenesulfonic acid (1.0 eq.)

-

Sodium hydroxide (NaOH) (2.1 eq.)

-

Benzyl chloride (BnCl) (1.2 eq.)

-

Tetrabutylammonium bromide (TBAB) or Aliquat 336® (0.05–0.1 eq.)

-

Toluene or Dichloromethane

-

Water

Step-by-Step Methodology:

-

Aqueous Phase Preparation: In a round-bottom flask, dissolve 4-hydroxybenzenesulfonic acid (1.0 eq.) and sodium hydroxide (2.1 eq.) in water.

-

Organic Phase and Catalyst: To the aqueous solution, add toluene and the phase-transfer catalyst (e.g., TBAB, 0.1 eq.).

-

Reagent Addition: Add benzyl chloride (1.2 eq.) to the biphasic mixture.

-

Reaction: Stir the mixture vigorously at 60-90°C for 3-8 hours. Vigorous stirring is essential to maximize the interfacial area between the two phases.

-

Monitoring: Monitor the reaction by TLC analysis of the organic phase.

-

Work-up:

-

Cool the mixture to room temperature and separate the aqueous and organic layers.

-

Extract the aqueous layer with a fresh portion of toluene.

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, likely as its tetrabutylammonium salt.

-

Conversion to the sodium salt or free acid can be achieved via ion-exchange chromatography or acidic work-up as described in Protocol 1.

-

Pillar 3: Data Presentation & Visualization

Quantitative Data Summary

The following table summarizes typical conditions for Williamson ether synthesis involving phenolic substrates, providing a reference for optimizing the benzylation of 4-hydroxybenzenesulfonic acid.

| Starting Material | Alkylating Agent | Base | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenol | Benzyl Bromide | K₂CO₃ | - | Acetonitrile | RT | 6 | High | [12] |

| 4-Hydroxybenzoic Acid | Benzyl Bromide | K₂CO₃ | - | Acetone | Reflux | 4 | N/A | [13] |

| Phenol | n-Butyl Bromide | NaOH (aq) | (n-Bu)₄N⁺Br⁻ | n-Heptane | 90 | 1-2 | >95 | [17] |

| Phenol Derivatives | Benzyl Chloride | NaOH | TBAB | Microwave | 90 | <1 | High | [15] |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the standard benzylation protocol.

Caption: Workflow for the benzylation of 4-hydroxybenzenesulfonic acid.

Product Characterization and Deprotection

Characterization: Successful synthesis of 4-(benzyloxy)benzenesulfonic acid should be confirmed using standard analytical techniques:

-

¹H NMR: Expect to see aromatic protons from both the benzenesulfonic acid ring and the benzyl group. A characteristic singlet at ~5.0 ppm corresponding to the benzylic -CH₂- protons is a key indicator of success.

-

¹³C NMR: Appearance of a signal for the benzylic carbon around 70 ppm and signals corresponding to the two distinct aromatic rings.

-

FT-IR: Disappearance of the broad phenolic O-H stretch from the starting material and the appearance of C-O-C ether stretching bands.

-

Mass Spectrometry: The molecular ion corresponding to the product's mass (C₁₃H₁₂O₄S, 280.3 g/mol ) should be observed.

Deprotection Strategy: If the benzyl group is used as a protecting group, it can be cleaved to regenerate the free phenol. The most common method is catalytic hydrogenolysis .[8]

-

Conditions: The benzylated compound is dissolved in a solvent like ethanol or ethyl acetate and stirred under a hydrogen atmosphere (typically 1 atm, but higher pressures can be used) in the presence of a palladium catalyst, most commonly 10% palladium on carbon (Pd/C).[7][8]

-

Products: The reaction is clean, yielding the deprotected 4-hydroxybenzenesulfonic acid and toluene as the only byproduct, which is easily removed.[8]

References

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

-

Wu, Y., et al. (2024). Diiodine–Triethylsilane System: A Practical Method for Deprotection of Aryl Benzyl Ethers. Synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols. Retrieved from [Link]

- Google Patents. (1996). US5596095A - Formation and utility of sulfonic acid protecting groups.

-

Sculimbrene, B. R., et al. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. PMC. Retrieved from [Link]

-

Griesbeck, A. G., et al. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of benzyl ethers using DDQ. Retrieved from [Link]

-

Stark, C. M. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

-

Khalafi-Nezhad, A., et al. (2005). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. Retrieved from [Link]

-

World Intellectual Property Organization. (1996). WO/1996/018609 FORMATION AND UTILITY OF SULFONIC ACID PROTECTING GROUPS. Retrieved from [Link]

-

Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Retrieved from [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

Reaction Chemistry. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

-

Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. Retrieved from [Link]

-

American Chemical Society. (2012, August 2). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. Retrieved from [Link]

-

Bram, G., et al. (2006, September 24). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications. Retrieved from [Link]

-

Green Chemical. (2026, February 12). Exploring the Synthesis and Applications of 4-Hydroxybenzenesulfonic Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from [Link]

-

Wang, Y., et al. (2021, January 12). Synthesis and evaluation of benzenesulfonic acid derivatives as human neutrophil elastase (hNE) inhibitors. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Dalton Transactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

-

LookChem. (2025, May 20). 4-hydroxy-1,3-benzenedisulfonic acid. Retrieved from [Link]

- Google Patents. (n.d.). US9464043B2 - Preparation of hydroxy-benzylbenzene derivatives.

- Google Patents. (n.d.). US6218555B1 - Process for the preparation of alkanoyloxy-benzenesulfonic acids and salts thereof.

-

Phenomenex. (n.d.). APPLICATIONS. Retrieved from [Link]

-

Muhammad, T., et al. (2017). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC. Retrieved from [Link]

-

PubChemLite. (n.d.). Benzenesulfonic acid, 4-((2-(2-(2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl-. Retrieved from [Link]

-

SIELC Technologies. (2026, January 12). Benzenesulfonic Acid. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Hydroxybenzenesulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]

- 5. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 6. phenomenex.com [phenomenex.com]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. iajpr.com [iajpr.com]

- 16. phasetransfer.com [phasetransfer.com]

- 17. pubs.acs.org [pubs.acs.org]

Technical Guide: The 4-(Benzyloxy)benzenesulfonyl (BBS) Protecting Group Strategy

This is an in-depth technical guide on the 4-(Benzyloxy)benzenesulfonyl (BBS) protecting group strategy.

Domain: Peptide Chemistry & Organic Synthesis | Target Moiety: Arginine (Guanidino) & Amines

Executive Summary

The 4-(Benzyloxy)benzenesulfonyl (BBS) group represents a specialized sulfonyl-based protecting group strategy, primarily utilized for the masking of the guanidino function of Arginine (

This guide details the synthesis, installation, and cleavage protocols for the BBS group, positioning it within the landscape of sulfonyl protection (Mtr, Pmc, Pbf) and providing a robust framework for its application in complex peptide sequences.

Part 1: Strategic Rationale & Mechanism

The Arginine Challenge

Arginine contains a highly basic guanidino group (

The BBS Structural Advantage

The BBS group consists of a benzenesulfonyl core substituted at the para position with a benzyloxy (

-

Electronic Modulation: The alkoxy group at the para position is an electron-donating group (EDG) by resonance, which stabilizes the protonated intermediate during acidolytic cleavage, facilitating removal by Trifluoroacetic Acid (TFA).

-

Lipophilicity: Unlike the methyl-rich Pbf or Pmc groups, the benzyl ether in BBS adds significant aromatic character and bulk, which can disrupt

-sheet aggregation in "difficult" peptide sequences during synthesis. -

Orthogonality (Safety-Catch): The benzyl ether moiety is susceptible to catalytic hydrogenation (

), converting the BBS group into a 4-hydroxybenzenesulfonyl derivative. This phenolic variant possesses vastly different solubility and electronic properties, allowing for a two-stage deprotection or purification strategy.

Part 2: Synthesis of the Reagent

The active reagent for installation is 4-(Benzyloxy)benzenesulfonyl chloride (BBS-Cl) . It is synthesized directly from phenyl benzyl ether via chlorosulfonation.

Protocol: Synthesis of BBS-Cl

Reagents: Phenyl benzyl ether, Chlorosulfonic acid (

-

Preparation: Dissolve phenyl benzyl ether (1.0 eq) in dry

at 0°C. -

Chlorosulfonation: Dropwise add chlorosulfonic acid (2.5 eq) over 30 minutes, maintaining temperature

. The electrophilic aromatic substitution occurs predominantly at the para position due to the directing effect of the alkoxy group. -

Quenching: Pour the reaction mixture onto crushed ice carefully to hydrolyze excess chlorosulfonic acid.

-

Extraction: Extract the organic layer with

, wash with cold water and brine. -

Purification: Recrystallize from hexane/ether to yield stable white crystals of BBS-Cl.

Critical Control Point: Temperature control is vital. Exceeding 5°C increases the risk of cleaving the benzyl ether by the strong acid generated in situ.

Part 3: Installation on Arginine

Installation is typically performed on

Workflow: Protection of -Guanidino Group

Reagents: Fmoc-Arg-OH (Zwitterion), BBS-Cl, Acetone,

-

Solubilization: Dissolve Fmoc-Arg-OH in Acetone/Water (1:1).

-

Basification: Adjust pH to ~10 using

. -

Acylation: Add BBS-Cl (1.2 eq) portion-wise while maintaining pH 10-11 with concurrent addition of base.

-

Monitoring: Monitor consumption of starting material via TLC or HPLC.

-

Workup: Acidify to pH 3 with dilute HCl (precipitating the product), filter, and dry.

Figure 1: Installation pathway of the BBS group onto the guanidino function of Arginine.

Part 4: Deprotection Strategy

The cleavage of the BBS group is acid-mediated.[1] The ether oxygen stabilizes the developing cation on the sulfonyl group, allowing cleavage by TFA.

Standard Acidolysis (TFA Cocktail)

Conditions: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

-

Mechanism: Protonation of the sulfonamide nitrogen weakens the S-N bond. The electron-rich benzyloxyphenyl ring assists in the S-N bond fission.

-

Scavengers: The cleavage releases the 4-(benzyloxy)benzenesulfonic acid byproduct. Unlike Pbf, which generates a reactive dihydrobenzofuran cation that must be scavenged to prevent Trp alkylation, the BBS byproduct is relatively stable, though TIS is still recommended to prevent re-attachment or benzyl cation generation.

Comparative Stability Data

The following table contrasts BBS with industry standards.

| Feature | Pbf (Current Standard) | BBS (4-Benzyloxy) | Mtr (Classic) |

| Acid Lability | High (Fast, <1h) | Medium (1-3h) | Low (Slow, >4h) |

| Structure | Pentamethyldihydrobenzofuran | 4-Benzyloxyphenyl | Trimethyl-methoxybenzene |

| Tryptophan Alkylation | Low (with scavengers) | Low | High (High risk) |

| Lipophilicity | Moderate | High | Moderate |

| Atom Economy | Low (Large mass) | Medium | Medium |

Part 5: The "Safety-Catch" Orthogonality

A unique feature of the BBS strategy is the ability to modify the protecting group before cleavage.

Workflow:

-

Hydrogenolysis: Treat the peptide-resin (if linker allows) or protected peptide with

. -

Transformation: The Benzyl ether (

) is cleaved to a Phenol ( -

Result: The group becomes 4-Hydroxybenzenesulfonyl .

-

Implication: The phenolic group is vastly more hydrophilic. This can be exploited to alter the HPLC retention time of the protected species, separating it from impurities before the final acidolytic removal of the sulfonyl group.

Figure 2: The orthogonal "Safety-Catch" mechanism allowing modification of the protecting group prior to final cleavage.

Part 6: Troubleshooting & Optimization

Slow Cleavage

If the BBS group proves resistant to standard TFA cocktails (common in aggregated sequences):

-

Recommendation: Add Thioanisole (5% v/v) to the cleavage cocktail. Thioanisole acts as a "soft" nucleophile and accelerates the

-type cleavage of sulfonyl groups via a "push-pull" mechanism. -

Temperature: Elevate cleavage temperature to 35°C (Caution: Monitor Trp/Met oxidation).

Solubility Issues

If the BBS-protected peptide precipitates during synthesis (due to the hydrophobic benzyl tail):

-

Solvent Switch: Use N-Methylpyrrolidone (NMP) instead of DMF during coupling steps.

-

Chaotropic Salts: Add 0.1M LiCl to the coupling mixture to disrupt hydrophobic aggregation driven by the benzyl rings.

References

-

BenchChem. (2025).[2] A Comparative Guide to Sulfonyl-Based Protecting Groups for Arginine in Peptide Synthesis: Pbf vs. Pmc, Mtr, and Ts. Retrieved from

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Contextual grounding on sulfonyl protection).

-

Carpino, L. A., et al. (1993). The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as a protecting group for arginine.[2][3] Tetrahedron Letters, 34(49), 7829-7832. (Comparison standard).

-

MDPI. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Retrieved from

-

Thermo Fisher Scientific. Introduction to Cleavage Techniques. Retrieved from

Sources

An In-depth Technical Guide to 4-(Benzyloxy)benzenesulfonic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Benzyloxy)benzenesulfonic acid, a valuable organic intermediate. The document delves into the historical context of its precursor, outlines a detailed synthesis methodology, and provides expected analytical data for its characterization. Furthermore, it explores the potential applications of this compound, particularly within the pharmaceutical and chemical industries, drawing parallels with the well-established uses of other benzenesulfonic acid derivatives. This guide is intended to be a practical resource for researchers and professionals engaged in organic synthesis and drug development, offering both foundational knowledge and actionable experimental protocols.

Introduction and Historical Context

The synthesis of the key precursor, 4-benzyloxyphenol, dates back to at least 1883, with early methods involving the reaction of hydroquinone with benzyl bromide.[1] This established a foundational route to obtaining the benzylated phenolic starting material. The process of sulfonation, the introduction of a sulfonic acid group onto an aromatic ring, was also a well-known and crucial industrial reaction during this period.[2] The combination of these two established chemical transformations logically leads to the synthesis of 4-(Benzyloxy)benzenesulfonic acid.

Benzenesulfonic acids, in general, are recognized for their strong acidic nature and their utility as versatile intermediates in the synthesis of dyes, pharmaceuticals, and detergents.[3] Their derivatives play significant roles in drug synthesis, for instance, as salt-forming agents to improve the solubility and stability of active pharmaceutical ingredients (APIs).[4] It is within this broader context of the utility of benzenesulfonic acids that the importance of 4-(Benzyloxy)benzenesulfonic acid as a functionalized intermediate can be appreciated.

Synthesis of 4-(Benzyloxy)benzenesulfonic Acid

The synthesis of 4-(Benzyloxy)benzenesulfonic acid is a two-step process that begins with the preparation of the precursor, 4-benzyloxyphenol, followed by its sulfonation.

Step 1: Synthesis of 4-Benzyloxyphenol

The preparation of 4-benzyloxyphenol is achieved through the Williamson ether synthesis, reacting hydroquinone with a benzyl halide. Modern adaptations of this method aim to improve selectivity and yield by carefully controlling reaction conditions.[1]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroquinone in a suitable polar aprotic solvent such as methanol.[1]

-

Addition of Base: Add a base, such as potassium carbonate or sodium hydroxide, to the solution to deprotonate one of the phenolic hydroxyl groups of the hydroquinone.

-

Addition of Benzyl Halide: Slowly add benzyl bromide or benzyl chloride to the reaction mixture.[1]

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).[1]

-

Work-up and Purification: After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography to yield pure 4-benzyloxyphenol.[1]

Logical Relationship Diagram: Synthesis of 4-Benzyloxyphenol

Caption: Williamson ether synthesis of 4-benzyloxyphenol.

Step 2: Sulfonation of 4-Benzyloxyphenol

The introduction of the sulfonic acid group onto the 4-benzyloxyphenol ring is achieved via electrophilic aromatic substitution. The hydroxyl group (etherified in this case) is an ortho-, para-directing group. Since the para position is blocked by the benzyloxy group, the sulfonation will occur at the ortho position relative to the oxygen.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, place the purified 4-benzyloxyphenol.

-

Addition of Sulfonating Agent: Slowly add a sulfonating agent, such as fuming sulfuric acid (oleum) or sulfur trioxide, to the cooled starting material.[5] The reaction is highly exothermic and requires careful temperature control.

-

Reaction Conditions: Stir the mixture at a low temperature (e.g., 0-10 °C) for a specified period.[5] The progress of the reaction can be monitored by techniques such as HPLC.

-

Quenching and Isolation: Carefully quench the reaction by pouring the mixture onto ice. The product, 4-(Benzyloxy)benzenesulfonic acid, will precipitate out of the aqueous solution.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system.

Logical Relationship Diagram: Sulfonation of 4-Benzyloxyphenol

Caption: Sulfonation of 4-benzyloxyphenol.

Characterization and Analytical Data

Table 1: Predicted Spectroscopic Data for 4-(Benzyloxy)benzenesulfonic Acid

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the benzenesulfonic acid ring will appear as doublets. Aromatic protons of the benzyl group will appear as a multiplet. The methylene protons of the benzyl group will appear as a singlet. The acidic proton of the sulfonic acid group will be a broad singlet, often not observed or exchanged with a deuterated solvent. |

| ¹³C NMR | Distinct signals for all unique carbon atoms in both aromatic rings and the methylene bridge. The carbon attached to the sulfonic acid group will be significantly downfield. |

| IR Spectroscopy | Characteristic strong absorptions for the S=O stretching of the sulfonic acid group. O-H stretch of the sulfonic acid will be a broad band. C-O-C stretching for the ether linkage. Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of 4-(Benzyloxy)benzenesulfonic acid. Characteristic fragmentation patterns, including the loss of the benzyl group and the sulfonic acid group. |

Applications in Research and Drug Development

Benzenesulfonic acid and its derivatives are of significant interest in the pharmaceutical industry.[3][4] 4-(Benzyloxy)benzenesulfonic acid, as a functionalized intermediate, presents several potential applications:

-

Intermediate in API Synthesis: The sulfonic acid group can be converted into other functional groups such as sulfonamides or sulfonyl chlorides, which are important pharmacophores in various drugs.[3]

-

Salt Formation: The strong acidic nature of the sulfonic acid group makes it an excellent candidate for forming stable, water-soluble salts with basic drug molecules, thereby improving their bioavailability.[4]

-

Protecting Group Chemistry: The benzyloxy group can serve as a protecting group for the phenol, which can be deprotected under specific conditions to reveal the free hydroxyl group for further chemical modifications.

-

Building Block for Complex Molecules: The dual functionality of the molecule (ether linkage and sulfonic acid) allows it to be used as a versatile building block in the synthesis of more complex chemical entities, including potential new drug candidates.

Conclusion

4-(Benzyloxy)benzenesulfonic acid emerges as a valuable, albeit not widely documented, chemical intermediate. Its synthesis is grounded in fundamental and well-established organic reactions. The logical combination of a Williamson ether synthesis to form the key 4-benzyloxyphenol precursor, followed by a standard electrophilic aromatic sulfonation, provides a reliable route to this compound. Its potential applications in drug development and organic synthesis are significant, mirroring the established utility of other substituted benzenesulfonic acids. This guide provides the necessary theoretical framework and practical protocols to enable researchers to synthesize, characterize, and explore the utility of this versatile molecule.

References

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC. [Link]

- Method for producing 4-benzyloxyphenol.

- Process for the preparation of alkanoyloxy-benzenesulfonic acids and salts thereof.

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

POTASSIUM 1,2-NAPHTHOQUINONE-4-SULFONATE. Organic Syntheses. [Link]

-

Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. Dergipark. [Link]

-

Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. [Link]

-

Redetermined structure of 4-(benzyloxy)benzoic acid. PMC. [Link]

-

(-)-(s)-2-(benzyloxy)propanal. Organic Syntheses. [Link]

-

4-Benzyloxybenzoic acid. NIST WebBook. [Link]

-

Synthesis of Phenols from Benzoic Acids. Organic Syntheses. [Link]

Sources

- 1. JPH085832B2 - Method for producing 4-benzyloxyphenol - Google Patents [patents.google.com]

- 2. Production of Benzenesulfonic Acids and Their Derivatives_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. rsc.org [rsc.org]

- 5. US6218555B1 - Process for the preparation of alkanoyloxy-benzenesulfonic acids and salts thereof - Google Patents [patents.google.com]

Theoretical studies on 4-(Benzyloxy)benzenesulfonic acid

An In-Depth Technical Guide to the Theoretical and Computational Elucidation of 4-(Benzyloxy)benzenesulfonic Acid

Authored by: A Senior Application Scientist

Foreword: Bridging Theory and Application in Drug Development

In the landscape of modern pharmaceutical sciences, the journey from molecular concept to clinical reality is increasingly paved by computational chemistry. Theoretical studies provide an indispensable lens, allowing us to predict, understand, and refine the properties of molecules with profound implications for their efficacy, safety, and formulation. This guide is dedicated to one such molecule of interest: 4-(Benzyloxy)benzenesulfonic acid. As a derivative of benzenesulfonic acid, a class of compounds frequently utilized as counterions for pharmaceutical drugs (known as besilates), a detailed understanding of its structural and electronic characteristics is paramount.[1][2]

This document eschews a conventional template, opting instead for a narrative that mirrors the scientific process itself—from foundational principles to predictive analysis. It is designed for researchers, computational chemists, and drug development professionals who seek not just to perform calculations, but to comprehend the causality behind them. We will delve into the quantum chemical methodologies that illuminate the molecular architecture, electronic landscape, and potential reactivity of 4-(Benzyloxy)benzenesulfonic acid. Every protocol herein is presented as a self-validating system, grounded in established theoretical frameworks and supported by authoritative literature.

The Subject Molecule: 4-(Benzyloxy)benzenesulfonic Acid